Sp-8-CPT-cAMPS

Description

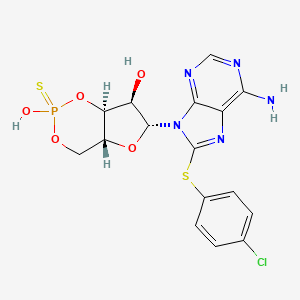

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15ClN5O5PS2 |

|---|---|

Molecular Weight |

487.9 g/mol |

IUPAC Name |

(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C16H15ClN5O5PS2/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20)/t9-,11-,12-,15-,28?/m1/s1 |

InChI Key |

IVNQJYQKSYRLTE-IYKFWPKASA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Sp-8-CPT-cAMPS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sp-8-(4-Chlorophenylthio)-adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-8-CPT-cAMPS), is a potent and highly selective cell-permeable activator of cAMP-dependent Protein Kinase A (PKA). Its chemical modifications, including the phosphorothioate group and the 8-chlorophenylthio moiety, confer resistance to hydrolysis by phosphodiesterases (PDEs) and enhance its lipophilicity, ensuring efficient passage across cell membranes. A key characteristic of this compound is its site-selectivity for the regulatory subunits of PKA, which allows for the specific interrogation of PKA-mediated signaling pathways, distinguishing them from pathways activated by other cAMP effectors like the Exchange protein directly activated by cAMP (Epac). This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Core Mechanism of Action: Selective Activation of Protein Kinase A

The canonical cAMP signaling pathway involves the activation of PKA, a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R-subunits bind to and inhibit the C-subunits. The binding of cAMP to the R-subunits induces a conformational change, leading to the dissociation of the C-subunits, which are then free to phosphorylate downstream substrate proteins on serine and threonine residues.[1][2]

This compound mimics the action of endogenous cAMP but with higher potency and selectivity for PKA.[3][4][5] Its mechanism involves:

-

Binding to Regulatory Subunits: this compound directly binds to the cyclic nucleotide-binding domains of the PKA regulatory subunits.

-

Site Selectivity: PKA exists in different isoforms, primarily PKA-I and PKA-II, which are defined by their respective regulatory subunits (RI and RII). Each regulatory subunit has two distinct cAMP binding sites, site A and site B. This compound exhibits significant selectivity for these sites and isoforms.

-

Holoenzyme Activation: Upon binding, this compound induces the dissociation of the catalytic subunits from the regulatory subunits, leading to the activation of the kinase.

-

Phosphodiesterase Resistance: The phosphorothioate modification at the cyclic phosphate ring makes this compound resistant to degradation by PDEs, resulting in a sustained activation of PKA.

-

Membrane Permeability: The lipophilic 8-CPT group enhances the ability of the molecule to cross cell membranes, making it effective in living cell assays.

Quantitative Data: Selectivity and Potency

The utility of this compound as a research tool lies in its high selectivity for PKA over other cAMP effectors, such as Epac. The following tables summarize the available quantitative data on the selectivity of this compound and related compounds.

| Compound | Target | Parameter | Value | Reference |

| This compound | PKA RI vs RII | Site A Selectivity | 153-fold for RI | |

| This compound | PKA RII vs RI | Site B Selectivity | 59-fold for RII |

| Compound | Target | Parameter | Value | Reference |

| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | |

| cAMP | Epac1 | EC50 | 30 µM | |

| 8-pCPT-2'-O-Me-cAMP | PKA | Activation | Weak activator |

Signaling Pathways

Activation of PKA by this compound initiates a cascade of phosphorylation events that regulate a multitude of cellular processes, including gene expression, metabolism, and cell proliferation. A primary downstream effector of PKA is the transcription factor cAMP response element-binding protein (CREB).

In contrast, Epac proteins are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. The activation of Epac by analogs such as 8-pCPT-2'-O-Me-cAMP leads to a distinct downstream signaling cascade.

Experimental Protocols

In Vitro PKA Kinase Activity Assay

This protocol describes a non-radioactive, colorimetric assay to measure the kinase activity of PKA in response to this compound.

Materials:

-

PKA Substrate Microtiter Plate (pre-coated with a specific PKA substrate)

-

Active PKA enzyme (positive control)

-

This compound

-

Kinase Assay Dilution Buffer

-

ATP

-

PKA Phosphospecific Substrate Antibody

-

Anti-Rabbit IgG:HRP Conjugate

-

TMB Substrate

-

Stop Solution

-

20X Wash Buffer

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all buffers and reagents as per the manufacturer's instructions. Dilute the 20X Wash Buffer to 1X with deionized water.

-

Sample Preparation: Prepare serial dilutions of this compound in the Kinase Assay Dilution Buffer.

-

Kinase Reaction:

-

Add 40 µL of Kinase Assay Dilution Buffer to all wells.

-

Add 10 µL of the diluted this compound or vehicle control to the respective wells.

-

Add 10 µL of a purified PKA enzyme solution. For a positive control, use the provided active PKA. For a negative control, omit the enzyme.

-

To initiate the reaction, add 10 µL of ATP solution to all wells.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Detection:

-

Wash the wells three times with 1X Wash Buffer.

-

Add 50 µL of the PKA Phosphospecific Substrate Antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the wells three times with 1X Wash Buffer.

-

Add 50 µL of the Anti-Rabbit IgG:HRP Conjugate and incubate at room temperature for 30 minutes.

-

Wash the wells five times with 1X Wash Buffer.

-

Add 100 µL of TMB Substrate and incubate in the dark for 15-30 minutes.

-

Add 100 µL of Stop Solution to terminate the reaction.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the PKA activity.

GTP-Rap1 Pull-Down Assay for Epac Activity

This protocol is used to determine if this compound has any off-target effects on Epac activation by measuring the levels of active, GTP-bound Rap1.

Materials:

-

Cells of interest

-

This compound

-

8-pCPT-2'-O-Me-cAMP (positive control for Epac activation)

-

Lysis/Binding/Wash Buffer

-

Protease inhibitors

-

RalGDS-RBD agarose beads (or similar Rap1-GTP binding domain)

-

Anti-Rap1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with this compound, 8-pCPT-2'-O-Me-cAMP (positive control), or vehicle (negative control) for the desired time.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold Lysis/Binding/Wash Buffer supplemented with protease inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

Pull-Down of Active Rap1:

-

Incubate 500-1000 µg of protein lysate with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with Lysis/Binding/Wash Buffer.

-

-

Western Blot Analysis:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Rap1 antibody.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

Also, run an input control with a small fraction of the total cell lysate to show the total Rap1 levels.

-

Conclusion

This compound is an indispensable tool for the specific investigation of PKA-mediated signaling. Its high potency, selectivity, and cell permeability allow for the precise dissection of the roles of PKA in various physiological and pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their studies and to accurately interpret the resulting data. Understanding the nuanced mechanism of action of such chemical probes is paramount for advancing our knowledge of cellular signaling and for the development of novel therapeutic strategies.

References

- 1. Protein kinase A - Wikipedia [en.wikipedia.org]

- 2. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PKA | Biologically Active Compounds - chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

A Technical Guide to Sp-8-CPT-cAMPS: A Selective PKA Activator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sp-8-CPT-cAMPS, a potent and selective cell-permeable activator of cAMP-dependent Protein Kinase A (PKA). This document details its mechanism of action, selectivity profile, and provides established experimental protocols for its use in research and drug discovery.

Introduction

This compound, or 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a widely utilized chemical tool for the specific activation of PKA in a variety of experimental systems. As a lipophilic analog of cyclic adenosine monophosphate (cAMP), it readily crosses cell membranes to activate PKA, a key serine/threonine kinase involved in a multitude of cellular processes, including gene expression, metabolism, and cell proliferation. Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures a sustained activation of PKA, making it a reliable tool for studying cAMP/PKA signaling pathways.

Mechanism of Action

The canonical activation of PKA occurs when the second messenger cAMP binds to the regulatory (R) subunits of the inactive PKA holoenzyme, which is a tetramer consisting of two regulatory and two catalytic (C) subunits. This binding event induces a conformational change, leading to the dissociation of the active C subunits.

This compound mimics the action of endogenous cAMP by binding to the cAMP-binding domains on the PKA regulatory subunits. This interaction triggers the dissociation of the catalytic subunits, leading to the phosphorylation of downstream target proteins. Notably, this compound exhibits site-selectivity in its binding to the different isoforms of PKA regulatory subunits. It preferentially selects for site A of the RI subunit compared to site A of the RII subunit by 153-fold and for site B of the RII subunit compared to site B of the RI subunit by 59-fold[1].

Quantitative Data: Selectivity and Potency

A critical aspect of utilizing this compound is its selectivity for PKA over other cAMP effectors, such as the Exchange protein directly activated by cAMP (Epac) and cyclic nucleotide-gated (CNG) ion channels. The following tables summarize the available quantitative data on the potency and selectivity of this compound.

| PKA Isoform | EC50 (nM) | Fold Selectivity (RIα/RIIβ) |

| RIα Holoenzyme | 342 | 3.6 |

| RIIβ Holoenzyme | 96 | - |

| Table 1: Activation of PKA Isoforms by this compound. EC50 values were determined using a fluorescence anisotropy assay. |

| Effector Protein | Activity | Notes |

| PKA | Potent Activator | Site-selective for RI and RII subunits[1]. |

| Epac1/Epac2 | Weak Activator/No significant activation | 8-pCPT-2'-O-Me-cAMP is a known selective activator of Epac, and studies show that this compound does not significantly activate Epac, confirming its selectivity for PKA[2]. |

| CNG Channels | No significant direct activation | While some cAMP analogs can interact with CNG channels, this compound is primarily used for its PKA-activating properties, and significant direct effects on CNG channels have not been a primary observation in the literature. |

| Table 2: Selectivity Profile of this compound. |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate PKA signaling.

In Vitro PKA Kinase Activity Assay

This protocol describes a non-radioactive, colorimetric ELISA-based assay to measure the kinase activity of purified PKA or PKA from cell lysates upon activation by this compound.

Materials:

-

PKA Kinase Activity Kit (containing PKA substrate-coated microtiter plate, ATP, and phosphospecific substrate antibody)

-

Purified PKA enzyme or cell lysate containing PKA

-

This compound

-

Kinase Assay Dilution Buffer

-

Stop Solution

-

Microplate reader

Procedure:

-

Prepare Reagents: Reconstitute and dilute all kit components as per the manufacturer's instructions. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Prepare Samples:

-

For purified PKA: Dilute the PKA enzyme to the desired concentration in Kinase Assay Dilution Buffer.

-

For cell lysates: Prepare cell lysates according to standard protocols, ensuring the use of phosphatase inhibitors.

-

-

Assay Plate Preparation: Add 50 µL of Kinase Assay Dilution Buffer to each well of the PKA substrate microtiter plate and incubate for 10 minutes at room temperature. Aspirate the buffer.

-

Sample Addition: Add your PKA sample (purified enzyme or lysate) to the wells.

-

Initiate Reaction: Add a working solution of this compound at various concentrations to the respective wells to determine a dose-response curve. Include a positive control (e.g., a known PKA activator) and a negative control (vehicle). Add 10 µL of diluted ATP to all wells except the blank to start the kinase reaction.

-

Incubation: Incubate the plate for up to 90 minutes at 30°C.

-

Stop Reaction: Terminate the reaction by emptying the contents of the wells.

-

Detection:

-

Add 40 µL of Phosphospecific Substrate Antibody to each well (except the blank) and incubate for 60 minutes at room temperature.

-

Wash the wells four times with 100 µL of 1X Wash Buffer.

-

Add 40 µL of diluted HRP-conjugated secondary antibody to each well (except the blank) and incubate for 30 minutes at room temperature.

-

Wash the wells as described above.

-

Add 60 µL of TMB Substrate to each well and incubate for 30-60 minutes at room temperature for color development.

-

Add 20 µL of Stop Solution to each well.

-

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

Cell-Based CREB Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the activation of PKA in intact cells by measuring the phosphorylation of a key downstream target, CREB (cAMP Response Element-Binding Protein), at Serine 133.

Materials:

-

Cell line of interest (e.g., HEK293, PC12)

-

Cell culture medium and supplements

-

This compound

-

Phosphatase inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Starve the cells in serum-free medium for a few hours before treatment, if necessary, to reduce basal signaling.

-

Treat the cells with various concentrations of this compound for a specified time course (e.g., 15-30 minutes). Include a vehicle-treated control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer supplemented with phosphatase and protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

-

-

Western Blotting:

-

Transfer the proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total CREB to normalize for protein loading.

Applications in Research and Drug Development

This compound serves as an invaluable tool in a wide range of research applications:

-

Elucidation of PKA Signaling Pathways: By selectively activating PKA, researchers can dissect the specific roles of this kinase in various cellular processes.

-

Target Validation: In drug discovery, this compound can be used to validate PKA as a therapeutic target for various diseases.

-

Compound Screening: It can be used as a reference compound in high-throughput screening assays to identify novel PKA modulators.

-

Functional Studies: this compound has been used to study the role of PKA in diverse physiological and pathophysiological processes, including iNOS expression in vascular smooth muscle cells and anti-spasmogenic activity in tracheal tissue[1].

Conclusion

This compound is a potent, selective, and cell-permeable activator of PKA that has become an indispensable tool for researchers in cell biology, pharmacology, and drug discovery. Its well-characterized mechanism of action and selectivity profile, coupled with established experimental protocols, enable the precise investigation of PKA-mediated signaling pathways. This technical guide provides the necessary information for the effective utilization of this compound in a laboratory setting.

References

The Role of Sp-8-CPT-cAMPS in cAMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Sp-8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate (Sp-8-CPT-cAMPS), a potent and selective activator of cAMP-dependent Protein Kinase A (PKA). We delve into the core of cAMP signaling, elucidate the specific role and mechanism of action of this compound, and present its applications in research and drug development. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction to cAMP Signaling

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular functions, including metabolism, gene transcription, cell growth, and differentiation[1]. The intracellular concentration of cAMP is tightly controlled by its synthesis from ATP by adenylyl cyclases and its degradation to AMP by phosphodiesterases (PDEs)[2][3]. The biological effects of cAMP are primarily mediated through its downstream effectors, the most prominent being Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac)[2][4].

The canonical cAMP signaling pathway involves the activation of PKA, a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active C subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.

This compound: A Selective PKA Activator

This compound is a lipophilic analog of cAMP designed for high potency, selectivity, and cell permeability. Its chemical modifications, including a phosphorothioate group at the cyclic phosphate and a 4-chlorophenylthio substitution at the 8-position of the adenine ring, confer several advantageous properties for research applications.

Mechanism of Action:

This compound acts as a potent and selective agonist for the cAMP-binding sites on the regulatory subunits of PKA. This binding mimics the action of endogenous cAMP, causing the release and activation of the PKA catalytic subunits. A key feature of this compound is its high resistance to hydrolysis by most mammalian phosphodiesterases (PDEs), ensuring sustained activation of PKA in cellular systems. Its lipophilicity also facilitates its passage across cell membranes, allowing for effective use in intact cells.

This compound exhibits selectivity for PKA over the other major cAMP effector, Epac. This selectivity is crucial for dissecting the distinct roles of these two pathways in cellular processes.

Signaling Pathway of this compound

The signaling cascade initiated by this compound follows the canonical PKA pathway.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and related compounds.

Table 1: Selectivity of this compound for PKA Isoforms

| PKA Isoform Regulatory Subunit | Binding Site | Selectivity Fold | Reference |

| RI | Site A | 153-fold higher affinity than for RII Site A | |

| RII | Site B | 59-fold higher affinity than for RI Site B |

Table 2: Comparative Activity of cAMP Analogs

| Compound | Primary Target | Reported EC50/IC50 | Key Characteristics |

| This compound | PKA Activator | - | Potent, selective, membrane-permeable, PDE-resistant. |

| 8-CPT-cAMP | PKA/Epac Activator | IC50 (PDE III) = 24 µM, IC50 (PDE IV) = 25 µM, IC50 (PDE Va) = 0.9 µM | Activates both PKA and Epac. Also inhibits certain PDEs. |

| 8-pCPT-2'-O-Me-cAMP | Epac Activator | EC50 (Epac) ≈ 2.2 µM | Selective activator of Epac, does not activate PKA at low concentrations. |

| 6-Bnz-cAMP | PKA Activator | EC50 ≈ 0.50 pM for NK1R internalization | Highly potent and selective PKA activator. |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro PKA Activity Assay using a Fluorescent Kemptide Substrate

This non-radioactive assay measures the activity of PKA by quantifying the phosphorylation of a fluorescently labeled synthetic peptide substrate, Kemptide.

Materials:

-

Purified PKA or cell lysates containing PKA

-

This compound

-

Fluorescently labeled Kemptide (e.g., Kemptide-FITC)

-

ATP solution

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Stop solution (e.g., EDTA or kinase inhibitor)

-

Agarose gel electrophoresis system

-

Fluorescence imager

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a standard reaction, combine the kinase reaction buffer, ATP (e.g., 100 µM final concentration), and the fluorescent Kemptide substrate (e.g., 50 µM final concentration).

-

Add the PKA source (purified enzyme or cell lysate) to the reaction mixture.

-

To test the effect of this compound, add the desired concentration of the activator to the reaction mixture. Include a control reaction without the activator.

-

Initiate the kinase reaction by incubating the mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Load the reaction products onto an agarose gel.

-

Perform electrophoresis to separate the phosphorylated and non-phosphorylated Kemptide. The added negative charge from the phosphate group will cause the phosphorylated peptide to migrate faster.

-

Visualize the gel using a fluorescence imager and quantify the band intensities to determine the percentage of phosphorylated substrate.

Measurement of Nitrite Production in Vascular Smooth Muscle Cells

This protocol details the use of the Griess reagent to quantify nitrite, a stable breakdown product of nitric oxide (NO), to assess the effect of this compound on inducible nitric oxide synthase (iNOS) activity. This compound (100 μM) has been shown to enhance IL-1β-stimulated nitrite release and increase basal nitrite release in vascular smooth muscle cells.

Materials:

-

Rat aortic smooth muscle cells

-

Cell culture medium

-

This compound

-

Interleukin-1β (IL-1β) (optional, as a co-stimulant)

-

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate rat aortic smooth muscle cells in a 96-well plate and culture until they reach the desired confluency.

-

Replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 100 µM). Include control wells with vehicle only. If investigating synergistic effects, also include wells with IL-1β alone and in combination with this compound.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

After incubation, collect the cell culture supernatants.

-

Prepare a nitrite standard curve by performing serial dilutions of the nitrite standard solution in fresh culture medium.

-

Add a portion of the collected supernatants and the nitrite standards to a new 96-well plate.

-

Add the Griess reagents to each well according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions.

-

Incubate the plate at room temperature for the recommended time (usually 5-10 minutes) to allow for color development.

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis of iNOS Expression

This protocol describes the detection and quantification of inducible nitric oxide synthase (iNOS) protein expression in cell lysates by Western blotting following treatment with this compound. This compound (100 μM) has been observed to increase IL-1β-induced iNOS protein expression in rat aortic smooth muscle cells.

Materials:

-

Rat aortic smooth muscle cells

-

This compound

-

IL-1β (optional)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against iNOS

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat rat aortic smooth muscle cells with this compound (e.g., 100 µM) and/or IL-1β for the desired duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatants.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative expression of iNOS.

Isolated Organ Bath Assay for Smooth Muscle Relaxation

This protocol outlines the methodology to assess the anti-spasmogenic activity of this compound on pre-contracted tracheal smooth muscle. This compound (10 µM) has been shown to exhibit anti-spasmogenic effects on acetylcholine-induced tension in guinea-pig trachealis.

Materials:

-

Guinea-pig trachea

-

Krebs-Henseleit solution (aerated with 95% O₂/5% CO₂)

-

Isolated organ bath system with isometric force transducers

-

Acetylcholine (ACh) or other contractile agonist

-

This compound

-

Data acquisition system

Procedure:

-

Isolate the trachea from a guinea pig and prepare tracheal rings.

-

Mount the tracheal rings in the isolated organ baths filled with Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.

-

Induce a stable contraction of the tracheal rings by adding a contractile agonist such as acetylcholine to the bath.

-

Once a stable plateau of contraction is achieved, add this compound (e.g., 10 µM) to the bath.

-

Record the changes in isometric tension over time using the data acquisition system.

-

Analyze the data to determine the extent of relaxation induced by this compound, typically expressed as a percentage of the initial contraction.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in both basic research and drug development.

-

Dissecting PKA-Specific Signaling: Its selectivity for PKA allows researchers to specifically probe the roles of this kinase in various cellular processes, distinguishing them from Epac-mediated effects.

-

Target Validation: By activating PKA, this compound can be used to validate PKA as a therapeutic target in various disease models.

-

Compound Screening: It can serve as a positive control in high-throughput screening assays designed to identify novel modulators of the PKA pathway.

-

Studying Disease Mechanisms: this compound is instrumental in investigating the involvement of PKA signaling in a wide range of physiological and pathological conditions, including cardiovascular diseases, neurological disorders, and cancer.

Conclusion

This compound is a powerful and indispensable tool for the study of cAMP/PKA signaling. Its high potency, selectivity for PKA, resistance to phosphodiesterase degradation, and cell permeability provide researchers with a reliable means to investigate the intricate roles of PKA in cellular function. The experimental protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cAMP signaling and in the development of novel therapeutics targeting this crucial pathway.

References

- 1. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PKA RIα Homodimer Structure Reveals an Intermolecular Interface with Implications for Cooperative cAMP Binding and Carney Complex Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic-AMP-dependent protein kinase (PKA) activity assay based on FRET between cationic conjugated polymer and chromophore-labeled peptide - Analyst (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Sp-8-CPT-cAMPS: Discovery, Synthesis, and Application in cAMP/PKA Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Sp-8-(4-Chlorophenylthio)-adenosine-3',5'-cyclic monophosphorothioate (Sp-8-CPT-cAMPS), a potent and selective activator of cAMP-dependent protein kinase (PKA). We delve into the seminal work that led to its discovery, provide a representative synthesis protocol, and detail its mechanism of action within the PKA signaling pathway. This document summarizes key quantitative data regarding its potency and selectivity, outlines experimental protocols for its use, and employs visualizations to clarify complex biological and experimental workflows.

Discovery and Significance

The discovery of this compound was a significant advancement in the field of signal transduction research. Reported by Dostmann et al. in their 1990 publication in the Journal of Biological Chemistry, this analog of cyclic adenosine monophosphate (cAMP) was synthesized as part of a series of compounds designed to probe the cyclic nucleotide binding sites of PKA isozymes I and II.[1] The key innovation was the combination of a phosphorothioate modification at the cyclic phosphate, which confers resistance to hydrolysis by phosphodiesterases (PDEs), and a bulky, lipophilic chlorophenylthio group at the 8-position of the adenine ring, which enhances membrane permeability and selectivity.

This compound exhibits remarkable selectivity for the two major isoforms of PKA, PKA I and PKA II.[2][3] This selectivity, coupled with its metabolic stability and cell permeability, has established this compound as an invaluable tool for elucidating the specific roles of PKA-mediated signaling pathways in various cellular processes.

Physicochemical and Pharmacological Properties

This compound is a lipophilic molecule that readily crosses cell membranes to activate intracellular PKA. Its resistance to degradation by PDEs ensures a sustained cellular response.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄ClN₅O₅PS₂ | [4] |

| Molecular Weight | 509.9 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and ethanol | |

| Purity | Typically >98% by HPLC | |

| Storage | Store at -20°C, protected from light |

Quantitative Analysis of PKA Activation and Selectivity

The potency and selectivity of this compound for the regulatory subunits of PKA I and PKA II have been quantitatively determined. The data presented below is derived from competitive binding assays and activation assays.

| Parameter | PKA Isoform/Site | Value | Fold Selectivity | Reference |

| Relative Potency for Site A | RI vs RII | 153-fold higher for RI | 153 | |

| Relative Potency for Site B | RII vs RI | 59-fold higher for RII | 59 |

Note: The values represent the relative potency of this compound in activating the respective PKA isoforms by binding to their regulatory subunits.

Mechanism of Action and Signaling Pathway

This compound functions as a cAMP analog, directly activating PKA. The canonical cAMP signaling pathway is initiated by the binding of an extracellular ligand to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of intracellular cAMP. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, modulating their activity and leading to a cellular response. This compound bypasses the need for GPCR activation and adenylyl cyclase activity by directly activating the PKA holoenzyme.

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. The following is a representative protocol based on the general principles of cyclic nucleotide analog synthesis. For a detailed protocol, refer to the original publication by Dostmann et al. (1990).

In Vitro PKA Activity Assay

This protocol describes a common method for measuring PKA activity in vitro using a synthetic peptide substrate. Several commercial kits are available that utilize this principle.

Materials:

-

Purified PKA enzyme or cell lysate containing PKA

-

This compound

-

PKA substrate peptide (e.g., Kemptide)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Method for detecting phosphorylation (e.g., phosphospecific antibody, radioactive ATP, or ADP-Glo™ system)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the PKA enzyme or cell lysate to each well.

-

Add the different concentrations of this compound to the respective wells. Include a negative control (no activator) and a positive control (saturating concentration of cAMP).

-

Add the PKA substrate peptide to all wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (method depends on the detection system).

-

Detect the amount of phosphorylated substrate using the chosen method.

-

Calculate the PKA activity as a function of the this compound concentration and determine the EC₅₀ value.

Conclusion

This compound remains a cornerstone tool for researchers investigating cAMP-mediated signaling. Its unique properties of high potency, PKA isoform selectivity, membrane permeability, and resistance to enzymatic degradation allow for precise and reliable activation of the PKA pathway in cellular and in vitro systems. This guide provides a comprehensive overview of its discovery, properties, and application, serving as a valuable resource for scientists in both academic and industrial settings.

References

- 1. Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinases I and II with analogs of adenosine 3',5'-cyclic phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | PKA Activator | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound BIOLOG Life Science Institute [biolog.de]

The Transcriptional Ripple Effect: An In-depth Technical Guide to Sp-8-CPT-cAMPS-Mediated Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Sp-8-CPT-cAMPS, a potent and selective activator of cAMP-dependent Protein Kinase A (PKA), on gene expression. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols for researchers investigating the transcriptional consequences of PKA activation.

Core Signaling Pathway: PKA-Mediated Gene Regulation

This compound is a lipophilic analog of cyclic adenosine monophosphate (cAMP) that is resistant to phosphodiesterase degradation, making it a stable and effective tool for activating the cAMP signaling cascade in intact cells. Its primary mechanism of action in regulating gene expression is through the activation of PKA.[1][2]

The canonical pathway proceeds as follows:

-

PKA Activation: this compound binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.

-

CREB Phosphorylation: The active PKA catalytic subunits translocate to the nucleus and phosphorylate the cAMP Response Element-Binding Protein (CREB) at a key serine residue (Ser-133).

-

Transcriptional Activation: Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CREB-Binding Protein (CBP) and p300, to cAMP Response Elements (CREs) in the promoter regions of target genes.

-

Gene Expression: This transcriptional machinery initiates the expression of a wide array of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism.[2]

A key feature of this pathway is the induction of the Inducible cAMP Early Repressor (ICER), a transcriptional inhibitor that can create a negative feedback loop by binding to CREs and repressing gene expression.[3]

References

An In-depth Technical Guide on the Resistance of Sp-8-CPT-cAMPS to Phosphodiesterases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sp-8-CPT-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, Sp-isomer) is a potent and membrane-permeant activator of protein kinase A (PKA), a key enzyme in the cyclic AMP (cAMP) signaling cascade. A critical attribute for its utility in research and potential therapeutic applications is its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP. This resistance ensures a sustained activation of PKA. This technical guide provides a comprehensive overview of the evidence for this compound's resistance to PDEs, details experimental protocols to quantify this resistance, and illustrates the signaling pathway it modulates.

Introduction to this compound and cAMP Signaling

Cyclic AMP is a ubiquitous second messenger that mediates a wide array of cellular responses, including metabolism, gene transcription, and cell proliferation.[1][2] The primary intracellular effector of cAMP is PKA.[3][4] The canonical cAMP signaling pathway begins with the activation of adenylyl cyclase, which synthesizes cAMP from ATP.[2] Four molecules of cAMP then bind to the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two active catalytic subunits. These catalytic subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, eliciting a cellular response.

The termination of the cAMP signal is primarily achieved through the hydrolytic activity of PDEs, which convert cAMP to the inactive 5'-AMP. The PDE superfamily comprises 11 families (PDE1-PDE11) with numerous isoforms, exhibiting different substrate specificities (cAMP-specific, cGMP-specific, or dual-substrate) and regulatory properties.

This compound is a structural analog of cAMP designed to be a potent PKA activator with enhanced metabolic stability. The "Sp" designation refers to the stereochemistry at the phosphorus atom in the cyclic phosphate ring, where one of the non-bridging oxygen atoms is replaced by a sulfur atom. This phosphorothioate modification is key to its resistance to PDE-mediated hydrolysis. The 8-CPT (8-(4-chlorophenylthio)) modification at the C8 position of the adenine ring enhances its lipophilicity and potency.

Resistance of this compound to Phosphodiesterases: A Logical Framework

Direct quantitative data on the hydrolysis rates of this compound across a comprehensive panel of PDE isozymes is not extensively available in the public literature. However, a strong inference of its resistance can be drawn from the well-documented properties of its diastereomer, Rp-8-CPT-cAMPS, and by comparing its structure to hydrolyzable analogs like 8-CPT-cAMP.

The Rp-isomer, Rp-8-CPT-cAMPS, is widely reported to be resistant to hydrolysis by mammalian phosphodiesterases. This resistance is attributed to the phosphorothioate modification, which sterically and electronically hinders the catalytic action of PDEs. Given that this compound shares this critical structural feature, it is highly probable that it exhibits similar, if not identical, resistance to PDE-mediated degradation.

In contrast, the related compound 8-CPT-cAMP, which lacks the phosphorothioate group, is known to be a substrate for and inhibitor of certain PDEs. This highlights the crucial role of the sulfur substitution in conferring metabolic stability.

Quantitative Data on Related Compounds

To provide a framework for understanding the likely interaction of this compound with PDEs, the following table summarizes the available quantitative data for the related compound, 8-CPT-cAMP.

| Compound | PDE Isozyme | Activity | IC50 (µM) | Notes |

| 8-CPT-cAMP | PDE5A | Substrate & Inhibitor | 0.9 | Metabolized at a rate half that of cGMP. |

| 8-CPT-cAMP | PDE3 | Inhibitor | 24 | |

| 8-CPT-cAMP | PDE4 | Inhibitor | 25 |

This data for 8-CPT-cAMP suggests that without the phosphorothioate modification, the 8-CPT-cAMP structure is susceptible to interaction with and hydrolysis by certain PDEs. The phosphorothioate modification in this compound is therefore the key structural determinant of its resistance.

Signaling Pathway of this compound

This compound acts as a direct activator of PKA. By mimicking the action of endogenous cAMP, it binds to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits. The sustained presence of this compound, due to its PDE resistance, leads to prolonged PKA activation and downstream signaling.

Experimental Protocols for Assessing PDE Resistance

To empirically determine the resistance of this compound to various PDE isozymes, several robust experimental protocols can be employed. Below are detailed methodologies for key assays.

Radioenzymatic Assay for PDE Activity

This is a classic and highly sensitive method to measure the hydrolysis of cyclic nucleotides.

Principle: The assay measures the conversion of radiolabeled Sp-8-CPT-[³H]-cAMPS to [³H]-5'-AMP-S. The product is then converted to [³H]-adenosine-S by a 5'-nucleotidase (e.g., snake venom), and the charged substrate is separated from the uncharged product by ion-exchange chromatography. The radioactivity of the product is then quantified by liquid scintillation counting.

Materials:

-

Purified recombinant PDE isozymes (PDE1-11)

-

Sp-8-CPT-[³H]-cAMPS (custom synthesis may be required)

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

-

5'-Nucleotidase (from Crotalus atrox snake venom)

-

Anion exchange resin (e.g., Dowex AG1-X8)

-

Scintillation fluid

-

Microcentrifuge tubes, liquid scintillation vials, and counter

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice, each containing assay buffer and a specific concentration of the purified PDE isozyme.

-

To initiate the reaction, add Sp-8-CPT-[³H]-cAMPS to a final concentration of 1 µM.

-

Incubate the reaction tubes at 30°C for a defined period (e.g., 10-30 minutes), ensuring that substrate hydrolysis does not exceed 20%.

-

Terminate the reaction by boiling the tubes for 1 minute, followed by cooling on ice.

-

Add 5'-nucleotidase to each tube and incubate at 30°C for 10 minutes to convert the product to the corresponding nucleoside.

-

Apply the reaction mixture to a pre-equilibrated anion exchange column.

-

Wash the column with a low-salt buffer to elute the uncharged [³H]-adenosine-S.

-

Collect the eluate in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the rate of hydrolysis and compare it to the hydrolysis rate of [³H]-cAMP under the same conditions to determine the relative resistance.

HPLC-Based Assay for PDE Activity

This method offers a direct way to separate and quantify the substrate and its hydrolyzed product.

Principle: A reaction mixture containing the PDE, this compound, and necessary cofactors is incubated. The reaction is then stopped, and the mixture is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The substrate and product will have different retention times, allowing for their separation and quantification by UV absorbance.

Materials:

-

Purified recombinant PDE isozymes

-

This compound (non-radiolabeled)

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

-

Quenching solution (e.g., perchloric acid or acetonitrile)

-

HPLC system with a C18 column and UV detector

-

Mobile phase (e.g., a gradient of acetonitrile in a phosphate buffer)

Procedure:

-

Set up the enzymatic reaction as described for the radioenzymatic assay, using non-radiolabeled this compound.

-

Incubate at 30°C for a specified time.

-

Stop the reaction by adding a quenching solution to precipitate the enzyme.

-

Centrifuge the samples to pellet the precipitated protein.

-

Inject the supernatant into the HPLC system.

-

Separate the substrate and product using an appropriate gradient of the mobile phase.

-

Detect the compounds by UV absorbance at a suitable wavelength (e.g., 280 nm).

-

Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

Scintillation Proximity Assay (SPA) for PDE Activity

SPA is a homogeneous assay format that is well-suited for high-throughput screening.

Principle: Yttrium silicate SPA beads are coated with a zinc-based scintillant. These beads have a high affinity for the phosphate group of nucleotides. When [³H]-cAMP is hydrolyzed to [³H]-5'-AMP by a PDE, the [³H]-5'-AMP binds to the beads, bringing the tritium in close proximity to the scintillant, which results in light emission. Unreacted [³H]-cAMP does not bind and thus does not produce a signal. The resistance of Sp-8-CPT-[³H]-cAMPS would be indicated by a lack of signal generation.

Materials:

-

Purified recombinant PDE isozymes

-

Sp-8-CPT-[³H]-cAMPS

-

SPA beads (e.g., PEI-based or metal chelate)

-

Assay Buffer

-

Microplate scintillation counter

Procedure:

-

In a microplate, combine the PDE isozyme, Sp-8-CPT-[³H]-cAMPS, and SPA beads in the assay buffer.

-

Incubate the plate at room temperature with gentle shaking for the desired reaction time.

-

Measure the light output using a microplate scintillation counter.

-

A low signal in the presence of active PDE would indicate resistance of Sp-8-CPT-[³H]-cAMPS to hydrolysis.

Conclusion

This compound is an invaluable tool for the study of cAMP-mediated signaling pathways due to its potent PKA activation and, critically, its resistance to degradation by phosphodiesterases. This resistance, inferred from the properties of its Rp-isomer and the crucial role of the phosphorothioate modification, ensures a sustained and predictable cellular response. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of this resistance against a panel of PDE isozymes, further solidifying the understanding of this important research compound. For researchers and drug development professionals, the metabolic stability of this compound makes it a superior alternative to native cAMP for probing PKA-dependent signaling events.

References

An In-Depth Technical Guide to Sp-8-CPT-cAMPS and Rp-8-CPT-cAMPS for Researchers and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, cyclic adenosine monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a vast array of physiological processes. The precise modulation of cAMP-mediated pathways is paramount for therapeutic intervention in numerous diseases. To this end, synthetic cAMP analogs have been developed as powerful tools to dissect and manipulate these pathways. Among the most widely utilized are the diastereomeric phosphorothioate derivatives of 8-(4-chlorophenylthio)-cAMP: Sp-8-CPT-cAMPS and Rp-8-CPT-cAMPS. This technical guide provides a comprehensive overview of these two critical research compounds, detailing their core differences, mechanisms of action, and experimental applications.

Core Differences: A Tale of Two Stereoisomers

This compound and Rp-8-CPT-cAMPS are stereoisomers, differing only in the spatial orientation of the sulfur atom on the cyclic phosphate moiety. This seemingly subtle structural variation leads to profoundly different biological activities. The "Sp" isomer acts as a potent agonist of the primary cAMP effector, Protein Kinase A (PKA), while the "Rp" isomer functions as a competitive antagonist .[1][2]

Their shared chemical modifications contribute to their utility in cellular and in vivo studies. The 8-(4-chlorophenylthio) modification at the adenine base enhances lipophilicity, facilitating membrane permeability.[3][4] Furthermore, the phosphorothioate modification at the cyclic phosphate group confers resistance to degradation by phosphodiesterases (PDEs), the enzymes responsible for cAMP hydrolysis, thus ensuring sustained intracellular concentrations.[3]

Mechanism of Action: Modulating the PKA Holoenzyme

The canonical cAMP signaling pathway involves the activation of PKA. In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits, which then phosphorylate downstream target proteins.

This compound , as a PKA agonist, mimics the action of endogenous cAMP. It binds to the regulatory subunits of PKA, causing the release of the active catalytic subunits and initiating the phosphorylation cascade.

Conversely, Rp-8-CPT-cAMPS acts as a competitive inhibitor. It binds to the cAMP-binding sites on the regulatory subunits but fails to induce the conformational change necessary for catalytic subunit dissociation. By occupying these sites, it prevents the binding of endogenous cAMP, thereby keeping the PKA holoenzyme in its inactive state.

Quantitative Data: Binding Affinities and Potency

The differential effects of Sp- and Rp-8-CPT-cAMPS are rooted in their distinct binding affinities (Ka) and inhibitory constants (Ki) for the two major PKA isoforms, type I (PKA-I) and type II (PKA-II), as well as for the two tandem cAMP binding domains (A and B) on each regulatory subunit.

| Compound | PKA Isoform | Binding Site | Ka (nM) | Ki (nM) | Reference |

| This compound | PKA-I | Site A | 25 | - | (Dostmann et al., 1990) |

| PKA-I | Site B | 130 | - | (Dostmann et al., 1990) | |

| PKA-II | Site A | 120 | - | (Dostmann et al., 1990) | |

| PKA-II | Site B | 15 | - | (Dostmann et al., 1990) | |

| Rp-8-CPT-cAMPS | PKA-I | Site A | - | 1,200 | (Dostmann et al., 1990) |

| PKA-I | Site B | - | 4,500 | (Dostmann et al., 1990) | |

| PKA-II | Site A | - | 700 | (Dostmann et al., 1990) | |

| PKA-II | Site B | - | 250 | (Dostmann et al., 1990) |

Note: Lower Ka values indicate higher binding affinity for agonists, while lower Ki values indicate more potent inhibition for antagonists. As indicated, this compound shows selectivity for Site A of PKA-I and Site B of PKA-II. Conversely, Rp-8-CPT-cAMPS is a more potent inhibitor of PKA-II, particularly at Site B.

Beyond PKA, these analogs can also interact with other cAMP effectors, such as the Exchange Protein Directly Activated by cAMP (EPAC). It is crucial to consider these potential off-target effects in experimental design.

| Compound | Target | Action | EC50 / IC50 | Reference |

| This compound | EPAC1 | Agonist | ~1.5 µM | (Christensen et al., 2003) |

| Rp-8-CPT-cAMPS | EPAC1 | Weak Antagonist | >100 µM | (Christensen et al., 2003) |

Experimental Protocols

In Vitro PKA Activity Assay (Spectrophotometric)

This assay measures the kinase activity of PKA by monitoring the phosphorylation of a synthetic peptide substrate. The production of ADP is coupled to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Materials:

-

Purified PKA holoenzyme

-

This compound or Rp-8-CPT-cAMPS

-

cAMP (for control)

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP

-

Coupling enzyme system (Lactate Dehydrogenase and Pyruvate Kinase)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, NADH, and the coupling enzyme system in each well of the microplate.

-

Add the PKA holoenzyme to the wells.

-

To test the agonist, add varying concentrations of this compound. For the antagonist, pre-incubate the PKA holoenzyme with varying concentrations of Rp-8-CPT-cAMPS before adding a fixed concentration of cAMP to stimulate the kinase.

-

Initiate the kinase reaction by adding ATP and the PKA substrate peptide.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode.

-

Calculate the rate of NADH oxidation, which is proportional to PKA activity.

EPAC Activation Assay (FRET-based)

This cell-based assay utilizes a genetically encoded biosensor consisting of EPAC fused with a Förster Resonance Energy Transfer (FRET) pair (e.g., CFP and YFP). Activation of EPAC by a cAMP analog causes a conformational change that alters the distance or orientation between the FRET pair, leading to a change in the FRET signal.

Materials:

-

Cells stably or transiently expressing an EPAC-FRET biosensor

-

Cell culture medium

-

This compound

-

Fluorescence plate reader or microscope capable of FRET imaging

-

Control EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP)

Procedure:

-

Plate the EPAC-FRET expressing cells in a multi-well plate suitable for fluorescence measurements.

-

Replace the culture medium with an appropriate assay buffer.

-

Acquire a baseline FRET measurement.

-

Add varying concentrations of this compound to the wells.

-

Monitor the change in the FRET ratio (e.g., YFP/CFP emission) over time.

-

An increase or decrease in the FRET ratio, depending on the specific biosensor design, indicates EPAC activation.

References

Methodological & Application

How to use Sp-8-CPT-cAMPS in cell culture experiments.

Application Notes: Sp-8-CPT-cAMPS in Cell Culture

Introduction

This compound (8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate, sodium salt) is a potent, cell-permeable, and phosphodiesterase (PDE)-resistant analog of cyclic adenosine monophosphate (cAMP). It is a widely used research tool for the specific activation of Protein Kinase A (PKA), a key enzyme in numerous cellular signaling pathways. Its high specificity and stability make it an invaluable reagent for investigating the downstream effects of cAMP signaling, including gene expression, cell cycle regulation, differentiation, and apoptosis.

Mechanism of Action

Unlike endogenous cAMP, which is rapidly degraded by PDEs, this compound persists within the cell, providing sustained activation of the cAMP signaling pathway. Upon entering the cell, it mimics the action of cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding event induces a conformational change, causing the dissociation and activation of the PKA catalytic subunits. These active subunits then phosphorylate a wide array of downstream substrate proteins in the cytoplasm and nucleus, such as transcription factors (e.g., CREB), ion channels, and metabolic enzymes, to elicit a cellular response.

Key Experimental Considerations

-

Concentration: The optimal working concentration of this compound is highly dependent on the cell type, cell density, and the specific biological endpoint being measured. A typical starting range is between 50 and 200 µM. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

-

Incubation Time: The time required to observe a cellular response can vary from minutes for rapid phosphorylation events to several hours or days for processes involving gene transcription and protein synthesis.

-

Solubility and Preparation: this compound is typically soluble in aqueous solutions like water or cell culture medium. Prepare a concentrated stock solution (e.g., 10-50 mM) in sterile water or a suitable buffer. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Controls: Always include a vehicle control (the solvent used to dissolve the this compound, e.g., sterile water or PBS) to ensure that the observed effects are due to the compound itself and not the solvent.

Quantitative Data Summary

The following table summarizes typical experimental conditions for this compound based on published studies. These values should serve as a starting point for experimental design.

| Cell Type | Concentration Range (µM) | Incubation Time | Observed Effect |

| Primary Neurons | 50 - 200 µM | 30 min - 24 hr | Neurite outgrowth, CREB phosphorylation |

| HEK293 Cells | 100 - 500 µM | 4 - 8 hr | CRE-dependent reporter gene expression |

| Hepatocytes | 10 - 100 µM | 1 - 6 hr | Regulation of gluconeogenic gene expression |

| Smooth Muscle Cells | 50 - 250 µM | 15 min - 4 hr | Induction of relaxation, ion channel modulation |

| PC12 Cells | 100 µM | 24 - 72 hr | Induction of neuronal differentiation |

Experimental Protocols

Protocol 1: General Method for PKA Activation and Downstream Analysis

Objective: To activate the cAMP/PKA signaling pathway in cultured cells to analyze a downstream event, such as protein phosphorylation.

Materials:

-

This compound powder

-

Sterile, nuclease-free water or PBS

-

Appropriate cell line (e.g., HeLa, SH-SY5Y)

-

Complete cell culture medium

-

6-well or 12-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Antibodies for Western blot (e.g., anti-phospho-CREB, anti-total-CREB, anti-Actin)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 20 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile water.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Aliquot and store at -20°C.

-

-

Cell Seeding:

-

Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours.

-

-

Cell Treatment:

-

On the day of the experiment, prepare working solutions of this compound by diluting the stock solution directly into fresh, serum-free or complete cell culture medium to final concentrations (e.g., 0, 50, 100, 200 µM). The '0 µM' sample serves as the vehicle control.

-

Aspirate the old medium from the cells and gently wash once with sterile PBS.

-

Add the medium containing the different concentrations of this compound to the respective wells.

-

Incubate the cells for the desired time (e.g., 30 minutes for phosphorylation studies).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

Downstream Analysis (Western Blot):

-

Normalize protein samples to the same concentration with lysis buffer.

-

Perform SDS-PAGE and Western blot analysis using primary antibodies against the phosphorylated protein of interest (e.g., phospho-CREB) and a loading control (e.g., Actin or total CREB).

-

Protocol 2: CRE-Luciferase Reporter Assay for Gene Expression

Objective: To quantify the activation of cAMP-responsive element (CRE)-mediated gene transcription.

Materials:

-

CRE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK)

-

Lipofectamine 2000 or other suitable transfection reagent

-

Opti-MEM or other serum-free medium

-

White, opaque 96-well plates

-

Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

-

Luminometer

Procedure:

-

Transfection:

-

Seed cells (e.g., HEK293) in a 96-well plate.

-

Co-transfect the cells with the CRE-luciferase reporter plasmid and the control Renilla luciferase plasmid according to the transfection reagent manufacturer's protocol.

-

Incubate for 18-24 hours to allow for plasmid expression.

-

-

Cell Treatment:

-

Prepare working solutions of this compound in fresh culture medium at various concentrations (e.g., 0 to 200 µM).

-

Replace the medium on the transfected cells with the treatment medium.

-

Incubate for 6-8 hours, or a time previously optimized for transcriptional responses in your cell line.

-

-

Luciferase Assay:

-

Aspirate the medium and lyse the cells using the passive lysis buffer provided with the assay kit.

-

Following the manufacturer's protocol, add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

-

Next, add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure Renilla luciferase activity.

-

Read the luminescence on a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Express the data as fold change relative to the vehicle-treated control cells.

-

Visualizations

Caption: Mechanism of PKA activation by this compound.

Caption: General experimental workflow for cell treatment.

Application Notes and Protocols for Sp-8-CPT-cAMPS in Cellular Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sp-8-CPT-cAMPS, a potent and selective activator of cAMP-dependent protein kinase A (PKA), for in vitro cell-based assays. This document includes recommended concentrations, detailed experimental protocols, and a visual representation of the associated signaling pathway.

Introduction

This compound is a lipophilic and membrane-permeant analog of cyclic adenosine monophosphate (cAMP).[1] Its structure allows for efficient crossing of the cell membrane and resistance to degradation by phosphodiesterases, ensuring sustained activation of the PKA pathway.[1][2] This compound is a valuable tool for investigating the downstream effects of PKA activation in various cellular processes, including gene expression, cell cycle regulation, and apoptosis.[3][4]

Data Presentation: Recommended Concentrations

The optimal concentration of this compound can vary significantly depending on the cell type, the duration of treatment, and the specific biological endpoint being investigated. The following table summarizes concentrations and their observed effects as reported in the literature.

| Cell Type | Concentration | Incubation Time | Observed Effect |

| Vascular Smooth Muscle Cells | 100 µM | 24 hours | Enhanced IL-1β-stimulated nitrite release. |

| Rat Aortic Smooth Muscle Cells | 100 µM | 24 hours | Increased IL-1β-induced expression of iNOS protein. |

| Guinea-pig Trachealis | 10 µM | 30 minutes | Exhibited anti-spasmogenic activity. |

| Murine S49 Lymphoma Cells | Not Specified | 2, 6, and 24 hours | Altered expression of approximately 4,500 genes at 24 hours. |

| HL-60 Human Promyelocytic Leukemia Cells | Not Specified | 96 hours | Effects on cell cycle kinetics. |

| Chronic Myelogenous Leukemia (CML) Bone Marrow Cells | 100 µM | 24-48 hours | Selective purging of Philadelphia Chromosome positive cells. |

| t(11;17) Acute Promyelocytic Leukemia (APL) Murine Model | Not Specified | Not Specified | Enhanced cellular differentiation and improved gene trans-activation by ATRA. |

Signaling Pathway

This compound selectively activates Protein Kinase A (PKA). The canonical cAMP signaling pathway, which is mimicked by this compound, is initiated by the binding of an extracellular signal to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of intracellular cAMP. This compound bypasses the need for GPCR activation and directly activates PKA.

The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP, or in this case this compound, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein substrates in the cytoplasm and nucleus, including transcription factors like CREB (cAMP response element-binding protein), which in turn regulate gene expression.

Experimental Protocols

The following are generalized protocols for treating cells with this compound and subsequent analysis. It is crucial to optimize these protocols for your specific cell line and experimental goals.

General Workflow for Cell-Based Assays

A typical workflow for a cell-based assay involving this compound treatment is outlined below.

References

- 1. This compound BIOLOG Life Science Institute [biolog.de]

- 2. biolog.de [biolog.de]

- 3. Gene expression patterns define key transcriptional events in cell-cycle regulation by cAMP and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene expression patterns define key transcriptional events in cell-cycle regulation by cAMP and protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sp-8-CPT-cAMPS in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-8-CPT-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, 8-(4-Chlorophenylthio)-, Sp-isomer) is a potent and selective cell-permeable activator of cAMP-dependent Protein Kinase A (PKA).[1][2] Its high lipophilicity allows it to readily cross cell membranes, making it an invaluable tool for investigating the role of the cAMP/PKA signaling pathway in various neuronal processes.[3] This document provides detailed application notes and protocols for the use of this compound in neuroscience research, with a focus on synaptic plasticity, neuronal differentiation, and signaling pathway analysis.

Mechanism of Action

This compound is an analog of cyclic adenosine monophosphate (cAMP) that selectively binds to and activates PKA.[2] PKA is a tetrameric holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of an activator like this compound to the regulatory subunits, the catalytic subunits are released and become active.[4] These active catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby regulating their activity and initiating a wide range of cellular responses. This compound shows a preference for the B site of the type II PKA regulatory subunit (RII).

Signaling Pathway

The activation of PKA by this compound initiates a signaling cascade that plays a crucial role in synaptic plasticity and neuronal function. Key downstream effectors include the phosphorylation of transcription factors like CREB, which is essential for long-term memory formation, and the modulation of ion channels and receptors, such as AMPA receptors, which are critical for synaptic transmission.

References

Application of Sp-8-CPT-cAMPS in cancer cell studies.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate (Sp-8-CPT-cAMPS) is a lipophilic, membrane-permeant, and phosphodiesterase-resistant analog of cyclic adenosine monophosphate (cAMP).[1] As a potent activator of cAMP-dependent protein kinase A (PKA), it serves as a valuable tool in cancer research to investigate the roles of cAMP signaling in cell proliferation, apoptosis, and differentiation.[1][2] this compound selectively activates PKA isozymes I and II and has also been shown to influence the activity of the Exchange protein directly activated by cAMP (Epac), another key mediator of cAMP signaling.[2][3] Its ability to mimic the effects of elevated intracellular cAMP levels makes it instrumental in elucidating the therapeutic potential of targeting this pathway in various malignancies, including glioblastoma, leukemia, and colon, and ovarian cancers.

Mechanism of Action in Cancer Cells

This compound exerts its effects on cancer cells primarily through the activation of the cAMP signaling pathway. This pathway can lead to divergent outcomes, such as growth inhibition or promotion, depending on the specific cancer type and its genetic context. The two main effectors of cAMP are Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

PKA-Mediated Effects:

Upon entering the cell, this compound binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues. Key PKA-mediated effects in cancer cells include:

-

Cell Cycle Arrest: PKA activation can lead to the inhibition of cell cycle progression.

-

Apoptosis Induction: In some cancer cell lines, PKA signaling can trigger programmed cell death.

-

Modulation of MAPK/ERK Pathway: PKA can inhibit the Raf-MEK-ERK signaling cascade, a critical pathway for cell proliferation, by phosphorylating and inactivating Raf kinase.

-

Gene Transcription: PKA can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in various cellular processes, including cell survival and differentiation.

Epac-Mediated Effects:

This compound can also activate Epac, a guanine nucleotide exchange factor for the small GTPases Rap1 and Rap2. The activation of the Epac pathway can lead to:

-

Inhibition of Cell Growth: In glioblastoma cells, Epac activation has been shown to contribute to the suppression of the Ras-p44/42 MAPK signaling pathway, leading to reduced cell growth.

-